tert-Butyl ((1R,3S)-3-hydroxy-3-methylcyclopentyl)carbamate
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Overview
Description
tert-Butyl ((1R,3S)-3-hydroxy-3-methylcyclopentyl)carbamate: is a chemical compound with the molecular formula C11H21NO3. It is known for its unique structural features, which include a tert-butyl group and a cyclopentyl ring with a hydroxyl and methyl substituent. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1R,3S)-3-hydroxy-3-methylcyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. One common method is the palladium-catalyzed synthesis, where tert-butyl carbamate is reacted with a cyclopentyl halide under mild conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((1R,3S)-3-hydroxy-3-methylcyclopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to a different functional group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl ((1R,3S)-3-hydroxy-3-methylcyclopentyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: The compound’s unique structure makes it useful in studying enzyme-catalyzed reactions and metabolic pathways. It can serve as a model substrate for investigating the activity of various enzymes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit biological activity that can be harnessed for drug development.
Industry: Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism by which tert-Butyl ((1R,3S)-3-hydroxy-3-methylcyclopentyl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in enzymatic reactions .
Comparison with Similar Compounds
tert-Butyl ((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate): This compound shares the tert-butyl group and hydroxyl functionality but differs in its bicyclic structure.
tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate: Similar in structure but with a different substitution pattern on the cyclopentyl ring.
Uniqueness: tert-Butyl ((1R,3S)-3-hydroxy-3-methylcyclopentyl)carbamate is unique due to its specific stereochemistry and substitution pattern, which confer distinct reactivity and selectivity in chemical reactions. Its combination of a tert-butyl group and a hydroxyl-substituted cyclopentyl ring makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[(1R,3S)-3-hydroxy-3-methylcyclopentyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-8-5-6-11(4,14)7-8/h8,14H,5-7H2,1-4H3,(H,12,13)/t8-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJVGPICOQDHIC-KCJUWKMLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)NC(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H](C1)NC(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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